(S)-2-(tert-Butyldimethylsilyloxy)propanal chemical properties
(S)-2-(tert-Butyldimethylsilyloxy)propanal chemical properties
An In-depth Technical Guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal: Properties, Synthesis, and Reactivity
Introduction
(S)-2-(tert-Butyldimethylsilyloxy)propanal is a versatile chiral building block of significant utility in modern organic synthesis. As a derivative of lactate, a readily available chiral pool starting material, it provides a synthetically accessible source of (S)-stereochemistry. The molecule's architecture, featuring a reactive aldehyde functionality adjacent to a stereocenter protected by a sterically demanding tert-butyldimethylsilyl (TBS) group, makes it a valuable intermediate for the diastereoselective construction of complex molecular targets, including natural products and active pharmaceutical ingredients. This guide provides an in-depth analysis of its chemical properties, reliable synthetic protocols, and predictable reactivity patterns, offering field-proven insights for researchers in drug discovery and chemical development.
Physicochemical and Spectroscopic Profile
The unique combination of a reactive aldehyde and a robust silyl ether protecting group dictates the physical and chemical handling of this reagent. Proper characterization is essential for its use in synthesis.
Core Properties
A summary of the fundamental physicochemical properties of (S)-2-(tert-Butyldimethylsilyloxy)propanal is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀O₂Si | [1][][3] |
| Molecular Weight | 188.34 g/mol | [][3][4] |
| Appearance | Liquid | |
| CAS Number | 87727-28-4 | [][4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | -10 °C | |
| InChI Key | YMIIHJBTQLZXBV-QMMMGPOBSA-N | [] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the aldehyde.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on the structure and analogous compounds, the following characteristic signals are expected (in CDCl₃):
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δ ~9.6 ppm (d, 1H): The aldehydic proton, split into a doublet by the adjacent methine proton.[5]
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δ ~4.1-4.3 ppm (m, 1H): The methine proton (CH -O) at the chiral center.
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δ ~1.3 ppm (d, 3H): The methyl group protons adjacent to the chiral center.
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δ ~0.9 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
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δ ~0.1 ppm (s, 6H): The six equivalent protons of the two methyl groups on the silicon atom.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. Data for the corresponding (R)-enantiomer, which exhibits identical chemical shifts, shows the following key resonances (in CDCl₃):[6]
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δ ~204-205 ppm: Aldehyde carbonyl carbon (C=O).
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δ ~75-76 ppm: Methine carbon at the chiral center (C H-O).
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δ ~25-26 ppm: Methyl carbons of the tert-butyl group.
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δ ~20-21 ppm: Methyl carbon adjacent to the chiral center.
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δ ~18 ppm: Quaternary carbon of the tert-butyl group.
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δ ~-4 to -5 ppm: Methyl carbons on the silicon atom.
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Synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanal
A reliable and scalable synthesis is paramount for the utility of any building block. The most common and trusted route begins with commercially available (S)-ethyl lactate and involves a two-step protection-reduction sequence.[7]
Synthetic Workflow
The process involves silyl ether formation followed by a low-temperature partial reduction of the ester.
Caption: Synthetic pathway from (S)-ethyl lactate to the target aldehyde.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reproducible methods.[7]
Step 1: (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate
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Charge a two-necked, round-bottomed flask equipped with a mechanical stirrer and an inert gas inlet with (S)-ethyl lactate (1.0 mol), dimethylformamide (DMF, ~500 mL), and imidazole (1.5 mol).
-
Cool the solution in an ice bath (0 °C).
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Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 mol) in three equal portions, 30 minutes apart.
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Causality Insight: Portion-wise addition helps control the exotherm of the reaction. Imidazole acts as both a base to neutralize the HCl byproduct and a catalyst to form a more reactive silylating agent.
-
-
After the final addition, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
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Perform an aqueous workup by pouring the reaction mixture into water and extracting with a nonpolar solvent like hexanes or diethyl ether. Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the silylated ester.
Step 2: (S)-2-(tert-butyldimethylsilyloxy)propanal
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Dissolve the crude silylated ester from Step 1 (1.0 eq) in anhydrous hexanes and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes, 1.05-1.1 eq) via cannula or dropping funnel, maintaining the internal temperature at -78 °C.
-
Causality Insight: The low temperature is critical. At temperatures above -70 °C, DIBAL-H can over-reduce the aldehyde product to the corresponding primary alcohol. The tetrahedral intermediate formed upon the first hydride addition is stable at -78 °C but collapses to the aldehyde upon warming.
-
-
Stir the reaction at -78 °C for 30-60 minutes post-addition.
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Quench the reaction while still at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Trustworthiness: Quenching with Rochelle's salt is a self-validating system. It chelates the aluminum salts, breaking up the gelatinous precipitate that often forms during workup and facilitating a clean separation of the organic and aqueous layers.
-
-
Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.
-
Separate the layers, extract the aqueous layer with hexanes, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the target aldehyde, which can often be used without further purification.
Reactivity and Stereochemical Control
The synthetic value of (S)-2-(tert-butyldimethylsilyloxy)propanal is defined by the interplay between its aldehyde reactivity and the stereodirecting influence of the adjacent silyloxy group.
The Felkin-Anh Model: A Paradigm of Non-Chelation Control
In nucleophilic additions to α-chiral aldehydes, the stereochemical outcome is often dictated by the ability of the α-alkoxy group to chelate the incoming metal-bound nucleophile. However, the tert-butyldimethylsilyl (TBS) group is both sterically bulky and a poor Lewis base, making it a weakly coordinating moiety.[8] Consequently, its reactions almost exclusively follow the Felkin-Anh model of non-chelation control.[8][9]
This model predicts that the nucleophile will attack the carbonyl carbon from the least hindered trajectory, which is anti-periplanar to the largest group at the α-carbon (in this case, the OTBS group). This leads preferentially to the formation of the anti-diastereomer.
Caption: Workflow for the Swern Oxidation.
Protocol: Swern Oxidation [10][11]1. Charge a flask with anhydrous dichloromethane (DCM) and cool to -78 °C. 2. Add oxalyl chloride (1.5 eq) followed by the dropwise addition of dimethyl sulfoxide (DMSO, 2.5 eq). Stir for 10 minutes.
- Safety Note: This step generates CO and CO₂ gas and is exothermic; maintain low temperature and perform in a well-ventilated fume hood. [12]3. Add a solution of (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol (1.0 eq) in DCM dropwise. Stir for 30 minutes.
- Add triethylamine (5.0 eq) dropwise, stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
- Quench with water and separate the layers. The organic layer is washed with brine, dried, and concentrated to yield the aldehyde. The foul-smelling dimethyl sulfide (DMS) byproduct can be neutralized by rinsing glassware with bleach. [12]
Safety and Handling
(S)-2-(tert-Butyldimethylsilyloxy)propanal should be handled with appropriate laboratory precautions.
-
Signal Word: Warning * Hazard Statements:
-
H226: Flammable liquid and vapor. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. * P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P280: Wear protective gloves/protective clothing/eye protection/face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended by suppliers, refrigerated storage at -10 °C is ideal.
-
References
-
Crimmins, M. T., & Shams, G. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2588–2598. [Link]
-
ChemBK. (S)-2-(tert-butyldimethylsilyloxy)propanal - Physico-chemical Properties. [Link]
-
Marshall, J. A., Ellis, K. C., & Chobanian, H. R. (2005). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 82, 151. [Link]
-
Gauthier, D. R., Jr., Zandi, K. S., & Caron, S. (2013). Chelation-Controlled Additions to α-Silyloxy Aldehydes: An Autocatalytic Approach. Organic Letters, 15(24), 6174–6177. [Link]
-
Johnson, J. S., & Rovis, T. (2002). Catalytic Nucleophilic Glyoxylation of Aldehydes. Journal of the American Chemical Society, 124(40), 11804–11805. [Link]
-
Crimmins, M. T. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. [Link]
-
Gauthier, D. R. Jr. (2013). Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. PubMed. [Link]
-
Harris, E. B. J. (2014). Response to "Does anyone knows the thermal stability of TBS protecting group?". ResearchGate. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Reddit. (2016). Role of TBS protecting group in this reaction. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
Michigan State University Chemistry. Swern Oxidation Procedure. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Doc Brown's Chemistry. Propanal low high resolution 1H proton nmr spectrum. [Link]
-
SpectraBase. (R)-2-(TERT.-BUTYLDIMETHYLSILOXY)-PROPANAL. [Link]
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